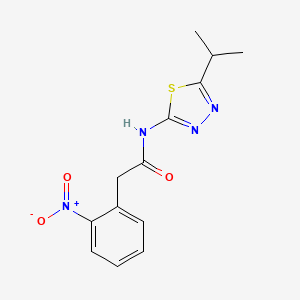![molecular formula C22H18N2O2 B5764429 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as PBA or Phenylbutyrate and has been extensively studied for its therapeutic properties.
作用機序
The exact mechanism of action of PBA is not fully understood, but it is believed to work by regulating gene expression and protein folding. PBA can increase the expression of genes involved in the unfolded protein response (UPR) pathway, which helps to prevent the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This can lead to the restoration of normal protein folding and function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, a potent antioxidant, and can reduce the levels of reactive oxygen species (ROS). Additionally, PBA can increase the activity of histone deacetylases (HDACs), which can lead to changes in gene expression.
実験室実験の利点と制限
One of the advantages of using PBA in lab experiments is its ability to regulate gene expression and protein folding. This can be useful in studying the mechanisms of various diseases and developing potential treatments. However, one of the limitations of using PBA is its potential toxicity at high concentrations.
将来の方向性
There are numerous potential future directions for research on PBA. One area of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBA could be studied for its potential use in the treatment of viral infections. Further research could also focus on optimizing the synthesis of PBA and developing more efficient methods for its delivery.
In conclusion, N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide or PBA is a chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to regulate gene expression and protein folding makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
合成法
The synthesis of PBA involves the reaction between 6-methyl-2-aminobenzoxazole and 2-phenylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure PBA.
科学的研究の応用
PBA has been studied for its potential use in the treatment of various diseases such as cancer, cystic fibrosis, and neurodegenerative disorders. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In cystic fibrosis, PBA can restore the function of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein. Additionally, PBA has been shown to have neuroprotective effects and can improve cognitive function in neurodegenerative diseases.
特性
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-11-19-20(12-15)26-22(24-19)17-8-5-9-18(14-17)23-21(25)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMWQMBFTVXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)





![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)